N-[4-(benzyloxy)benzyl]-2-fluoroaniline
Description
N-[4-(Benzyloxy)benzyl]-2-fluoroaniline is a fluorinated aromatic amine characterized by a benzyloxy-substituted benzyl group attached to a 2-fluoroaniline moiety. For example, similar compounds like 4-[2-(benzyloxy)-4-ethylphenoxy]-3-fluoroaniline (CAS 1403681-52-6) are synthesized via multi-step pathways involving sulfonate intermediates and oxazolidinone derivatives .
Properties
IUPAC Name |
2-fluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO/c21-19-8-4-5-9-20(19)22-14-16-10-12-18(13-11-16)23-15-17-6-2-1-3-7-17/h1-13,22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGXMTQPOYOQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
- Molecular Formula: C₁₈H₂₀FNO₂
- Molecular Weight : 301.36 g/mol
- Key Features: Incorporates a tetrahydrofuran (THF) methoxy group instead of benzyloxy. The absence of a benzyloxy group reduces aromatic stacking interactions, which may impact its utility in materials science .
N-{4-[(4-Fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline
- Molecular Formula: C₂₁H₁₇F₄NO₂
- Molecular Weight : 391.36 g/mol
- Key Features : Substitution with a trifluoromethoxy group and a 4-fluorobenzyloxy moiety enhances electron-withdrawing effects, likely increasing chemical stability and resistance to oxidation. The trifluoromethoxy group significantly elevates molecular weight and hydrophobicity compared to the target compound .
4-Fluoro-N-(4-hydroxybenzylidene)aniline
- Structure : A Schiff base with a hydroxybenzylidene group instead of a benzyl group.
- Key Features : The imine linkage (C=N) in Schiff bases enables coordination with metal ions, making this compound a versatile ligand in catalysis. In contrast, the amine linkage in the target compound limits such applications but offers greater hydrolytic stability .
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline
- Molecular Formula : C₁₆H₁₆FN₂O₃ (corrected based on name)
- Molecular Weight : 318.31 g/mol (estimated)
- Key Features : The nitro group at the ortho position and N-methylation reduce basicity compared to the target compound. The methoxy group provides moderate electron-donating effects, contrasting with the electron-neutral benzyloxy group in the target .
N-{4-Hydroxybenzyl)-p-bromoaniline
- Molecular Formula: C₁₃H₁₁BrNO
- Molecular Weight : 285.14 g/mol
- However, the hydroxy group introduces acidity and solubility in polar solvents like acetone and ethanol, a trait less pronounced in the benzyloxy-containing target compound .
Data Table: Comparative Analysis of Key Compounds
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